molecular formula C18H24N2O2 B5377916 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B5377916
M. Wt: 300.4 g/mol
InChI Key: QCGLNQAHGUBNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide, also known as THF-MDMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential use in research applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabis on the body.

Mechanism of Action

1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to a variety of effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered behavior in animal models. In vitro studies have also demonstrated its ability to modulate the release of neurotransmitters such as dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research on 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1, including investigating its potential therapeutic uses in treating pain, anxiety, and other disorders, exploring its effects on the immune system and inflammation, and developing new synthetic cannabinoids based on its structure. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the endocannabinoid system and its potential for abuse and toxicity.
In conclusion, 1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 is a synthetic cannabinoid that has significant potential for use in scientific research applications. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the endocannabinoid system and exploring the potential therapeutic uses of cannabinoids. However, its high potency and potential for toxicity must be carefully monitored in experiments, and further research is needed to fully understand its effects on the body and its potential for abuse.

Synthesis Methods

1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 is synthesized through a multistep process that involves the reaction of 1H-indole-2-carboxylic acid with 1-(4-bromobutyl)-4-chloropiperidine, followed by the addition of 2-methyltetrahydrofuran-3-one. The final product is purified through chromatography and characterized through spectroscopic methods.

Scientific Research Applications

1-methyl-N-propyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide1 has been used in various research applications, including studying the effects of synthetic cannabinoids on the endocannabinoid system, investigating the role of CB1 and CB2 receptors in pain modulation, and exploring the potential therapeutic uses of cannabinoids in treating various diseases.

properties

IUPAC Name

1-methyl-N-(oxolan-2-ylmethyl)-N-propylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-10-20(13-15-8-6-11-22-15)18(21)17-12-14-7-4-5-9-16(14)19(17)2/h4-5,7,9,12,15H,3,6,8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLNQAHGUBNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCCO1)C(=O)C2=CC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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